
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide, also known as CHEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHEP is a pivaloyloxymethyl prodrug of 2-cyclohexyl-2-hydroxyethylamine (CHEA), which is a potent agonist of the GABA-B receptor. In
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to enhance GABA-B receptor activity, which can lead to a reduction in anxiety and depression-like behaviors in animal models. In pharmacology, this compound has been used as a tool compound to study the GABA-B receptor and its role in various physiological processes. In medicinal chemistry, this compound has been used as a starting point for the development of novel GABA-B receptor agonists with improved pharmacokinetic properties.
Wirkmechanismus
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide acts as a prodrug of CHEA, which is a potent agonist of the GABA-B receptor. The GABA-B receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release, which can result in a reduction in neuronal excitability and a decrease in anxiety and depression-like behaviors.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in animal models. In rats, for example, this compound has been shown to reduce anxiety and depression-like behaviors in various behavioral tests, including the elevated plus maze and the forced swim test. These effects are thought to be mediated through the activation of the GABA-B receptor and the subsequent inhibition of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has several advantages for lab experiments, including its high yield and purity, its ability to enhance GABA-B receptor activity, and its potential as a tool compound for studying the GABA-B receptor. However, there are also some limitations to using this compound in lab experiments, including its relatively low solubility in water and its potential to undergo hydrolysis under certain conditions.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-cyclohexyl-2-hydroxyethyl)pivalamide. One area of interest is the development of novel GABA-B receptor agonists based on the structure of this compound. These compounds could have improved pharmacokinetic properties and could be used to treat a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the GABA-B receptor in various physiological processes, including pain perception, addiction, and sleep regulation. Finally, there is also potential for the use of this compound as a tool compound for studying the GABA-B receptor and its interactions with other neurotransmitter systems.
Synthesemethoden
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide can be synthesized through a multistep process involving the reaction of CHEA with pivaloyl chloride in the presence of a base, followed by purification and isolation. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)12(16)14-9-11(15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFNBRMCHBAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

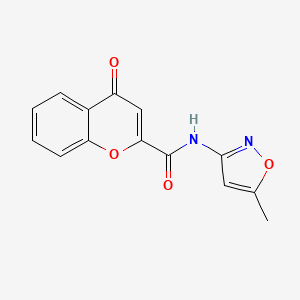
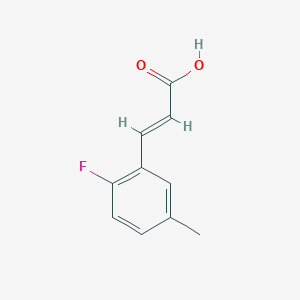
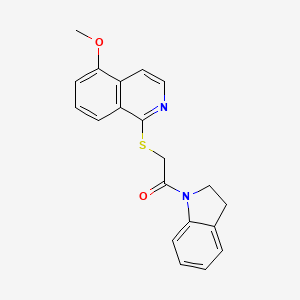
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)
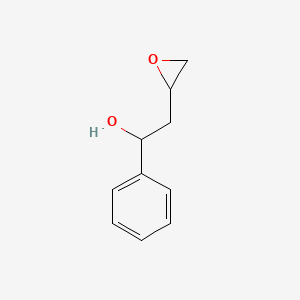

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B2993108.png)
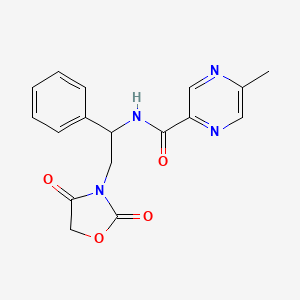
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide](/img/structure/B2993111.png)
![2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride](/img/structure/B2993113.png)


![N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2993117.png)
